molecular formula C12H15NO4 B073256 N-Cbz-glycine Ethyl Ester CAS No. 1145-81-9

N-Cbz-glycine Ethyl Ester

Cat. No.: B073256
CAS No.: 1145-81-9
M. Wt: 237.25 g/mol
InChI Key: HAIHOTOFCDNWDA-UHFFFAOYSA-N
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Description

N-Cbz-glycine Ethyl Ester is an organic compound with the molecular formula C12H15NO4. It is commonly used in organic synthesis as a building block for more complex molecules. This compound is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and an acetate moiety.

Safety and Hazards

This compound is considered hazardous. It may cause eye irritation and drowsiness or dizziness. It should be handled with care, using protective gloves and eye/face protection. If in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

N-Cbz-glycine Ethyl Ester, also known as Z-Gly-OEt or Ethyl 2-(((benzyloxy)carbonyl)amino)acetate, is primarily used as a protecting group for amines in the synthesis of peptides . The compound’s primary targets are therefore the amine groups of amino acids, which play a crucial role in the formation of peptides and proteins.

Mode of Action

The compound acts by protecting the amine groups of amino acids during peptide synthesis . This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence of amino acids in the peptide chain. The protection is achieved through the formation of a carbamate group , which can be installed and removed under relatively mild conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of peptides . By protecting the amine groups of amino acids, the compound allows for the selective coupling of amino acids in the desired sequence. This has downstream effects on the structure and function of the resulting peptides and proteins.

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . This is crucial for the function of these peptides, as the sequence of amino acids determines the structure and, consequently, the function of the peptide or protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically used under controlled laboratory conditions, including specific temperatures and pH levels . These conditions can affect the efficiency of the protection of amine groups and the subsequent peptide synthesis. Furthermore, the compound should be stored under specific conditions (2-8°C) to maintain its stability .

Biochemical Analysis

Biochemical Properties

N-Cbz-glycine Ethyl Ester plays a role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with papain, an enzyme that catalyzes the breakdown of proteins . The nature of these interactions is largely dependent on the specific biochemical context .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cellular components. For example, it can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the cellular context .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with other biomolecules at the molecular level . It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . These effects are mediated by the chemical structure of this compound, particularly its benzyl ester group .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes threshold effects, where certain effects only occur above a certain dosage, as well as toxic or adverse effects at high doses . These dosage effects are important for understanding the safety and efficacy of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Understanding these metabolic pathways can provide insights into the biological roles and potential therapeutic applications of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation . These transport and distribution processes are important for understanding the cellular functions of this compound .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This includes targeting signals or post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of this compound can provide insights into its cellular functions and potential roles in disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cbz-glycine Ethyl Ester can be synthesized through a multi-step process. One common method involves the reaction of glycine ethyl ester with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of glycine ethyl ester attacks the carbonyl carbon of benzyl chloroformate, forming the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cbz-glycine Ethyl Ester is unique due to its combination of an ethyl ester group and a benzyloxycarbonyl-protected amino group. This dual functionality makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required .

Properties

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIHOTOFCDNWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150751
Record name Ethyl N-benzyloxycarbonyl-2-glycinate
Source EPA DSSTox
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-81-9
Record name N-[(Phenylmethoxy)carbonyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1145-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-benzyloxycarbonyl-2-glycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-benzyloxycarbonyl-2-glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(phenylmethoxycarbonylamino)acetate
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Synthesis routes and methods I

Procedure details

To a solution of N-benzyloxycarbonylglycine (1.05 g) and triethylamine (0.73 ml) in ethyl acetate (10 ml) and tetrahydrofuran (10 ml), 2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide (1.11 g) is added, and the resulting mixture is stirred for 2 hours. The reaction mixture is treated as in Example A to give N-benzyloxycarbonylglycine ethyl ester (1.2 g) as an oil.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Name
2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

At 0° C., 7.0 g (0.05 mol) of H-Gly-OC2H5.HCl, 15 ml of N-ethyl morpholine and 20 g of methylethylphosphinic acid anhydride were added successively to a solution of 10.5 g (0.05 mol) of carbobenzoxy-glycine in 20 ml DMF, while stirring and cooling thoroughly. The mixture was brought to room temperature, while stirring. After 16 hours of standing at room temperature the solvent was distilled off in vacuo, and the residue was dissolved in a mixture of 200 ml of ethyl acetate and 100 ml of a 5% potassium bisulfate solution. The ethyl acetate solution was washed twice with 100 ml each of saturated sodium bicarbonate solution, dried over sodium sulfate and evaporated in vacuo.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is N-Cbz-glycine ethyl ester used in the synthesis of 3-carboxy-1,2-dihydro-1-oxoisoquinoline?

A1: [] this compound serves as a reagent to introduce a glycine unit into the target molecule. Specifically, its dianion reacts with 2-carboxybenzaldehyde. This reaction is regioselective, primarily forming the 2-(phthalidyl)glycinate derivative rather than other possible isomers. [] Subsequent modifications of this intermediate lead to the desired 3-carboxy-1,2-dihydro-1-oxoisoquinoline. []

Q2: What makes this compound suitable for multi-step synthesis?

A2: The "Cbz" group (carboxybenzyl) and the ethyl ester are protecting groups. [] These groups temporarily mask the reactivity of the amine and carboxylic acid functionalities of glycine, respectively. [] This protection is crucial for controlling the reaction pathway and preventing unwanted side reactions. [] After the desired transformations are completed, the Cbz and ethyl ester groups can be readily removed to yield the free 3-carboxy-1,2-dihydro-1-oxoisoquinoline. []

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